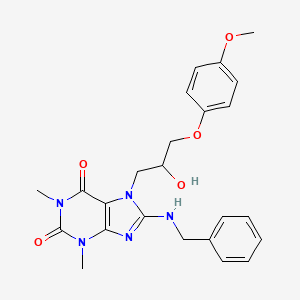![molecular formula C24H19ClFNO5S B2447758 1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one CAS No. 866810-10-8](/img/structure/B2447758.png)
1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinolinone derivative, which is a class of compounds that often exhibit biological activity. It contains a sulfonyl group attached to a quinolinone ring, which is further substituted with chlorophenyl, fluorophenyl, and methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolinone ring, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The sulfonyl group would be attached to one carbon of the quinolinone ring, and the chlorophenyl, fluorophenyl, and methoxy groups would be attached to other carbons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group could potentially make it more polar, while the chlorophenyl and fluorophenyl groups could potentially make it less polar .Applications De Recherche Scientifique
Neurotoxicity and Organophosphorus Compounds
Research on chlorpyrifos, a chlorophenyl-containing organophosphorus compound, highlights the neurotoxic potential of chlorophenyl derivatives. These studies assess the neurotoxicity relative to other organophosphorus compounds, focusing on mechanisms such as acetylcholinesterase inhibition and neurotoxic esterase interaction, which might be relevant to derivatives of chlorophenyl compounds (Richardson, 1995).
Environmental Remediation
Studies on the applications of redox mediators in the treatment of organic pollutants by oxidoreductive enzymes review the potential of certain chemical compounds in enhancing the degradation efficiency of persistent organic pollutants. This suggests potential applications of complex sulfonyl-containing compounds in environmental remediation technologies (Husain & Husain, 2007).
Antioxidant Capacity and Health Effects
Investigations into the antioxidant capacity of compounds, such as chlorogenic acid, present in coffee and other dietary sources, underline the health benefits and pharmacological effects of phenolic and sulfonyl-containing compounds. These include antioxidant, anti-inflammatory, and cardioprotective activities, suggesting a research interest in similar compounds for nutraceutical applications (Naveed et al., 2018).
Antimicrobial Applications
The review of antibacterial agents in Mediterranean finfish farming highlights the use of quinolones and sulfa drugs, suggesting potential applications of quinoline derivatives in developing new antimicrobial agents for aquaculture and possibly human medicine (Rigos & Troisi, 2005).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO5S/c1-31-21-11-19-20(12-22(21)32-2)27(13-15-4-3-5-16(25)10-15)14-23(24(19)28)33(29,30)18-8-6-17(26)7-9-18/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATDRYNHKVSWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


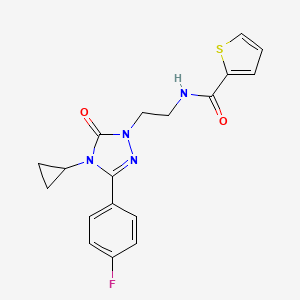
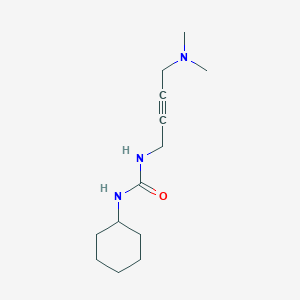
![(E)-N-[3-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2447682.png)

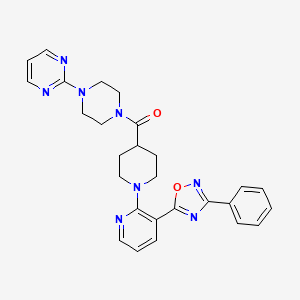
![3-[3-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2447686.png)
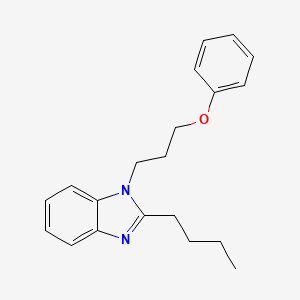
![N-(4-ethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2447690.png)
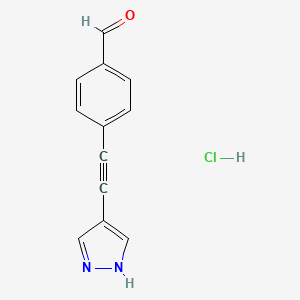
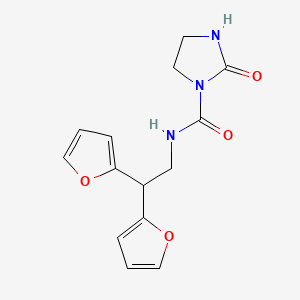

![N-(4-(3-(benzo[d]thiazol-2-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2447696.png)
